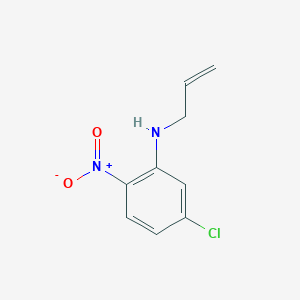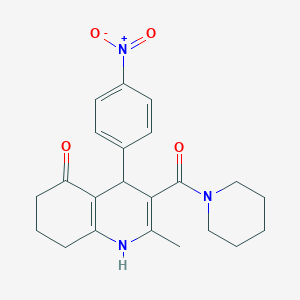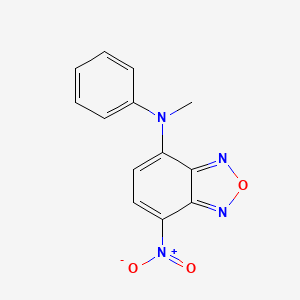![molecular formula C23H28N4O3 B4056280 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine](/img/structure/B4056280.png)
3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
概要
説明
3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine: is a complex organic compound that features a combination of several functional groups, including a trimethoxyphenyl group, a pyrazole ring, a piperidine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting with the preparation of the trimethoxyphenyl-substituted pyrazole. This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and hydrazine, followed by cyclization. The resulting pyrazole is then subjected to a nucleophilic substitution reaction with a piperidine derivative, and finally, the pyridine ring is introduced through a coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the trimethoxyphenyl group or electrophilic substitution at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the pyrazole and pyridine rings can interact with other targets, such as kinases or G-protein coupled receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Colchicine: A natural product that also targets the colchicine binding site of tubulin.
Podophyllotoxin: Another natural product with a similar mechanism of action.
Trimetrexate: A synthetic compound that inhibits dihydrofolate reductase.
Uniqueness: The uniqueness of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine lies in its combination of multiple bioactive moieties within a single molecule, allowing it to interact with multiple targets and potentially exhibit synergistic effects. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-28-20-11-17(12-21(29-2)23(20)30-3)22-18(14-25-26-22)15-27-10-5-4-8-19(27)16-7-6-9-24-13-16/h6-7,9,11-14,19H,4-5,8,10,15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIFDHTXODMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCCCC3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B4056197.png)

![4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4056208.png)
![N-[2-(acetylamino)ethyl]-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4056215.png)

![[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B4056236.png)
![[3-(6-isopropoxypyridazin-3-yl)phenyl]methanol](/img/structure/B4056244.png)

![3-[(diethylamino)methyl]-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B4056253.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methoxy-2-methylpropyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B4056259.png)
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4056275.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate](/img/structure/B4056288.png)

![N-butyl-N-ethyl-2-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4056299.png)
